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Compound of Interest

Compound Name: Furcatin

Cat. No.: B600411

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2D NMR data used to confirm the structure
of Furcatin, a naturally occurring phenylpropanoid glycoside. By examining key Heteronuclear
Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)
data, researchers can unequivocally establish the connectivity of the molecule. This guide also
presents a comparative analysis with Kaempferol-3-O-rutinoside, another complex glycoside, to
highlight the application of these techniques in the structural elucidation of natural products.

Structural Confirmation of Furcatin: 2D NMR Data

The structural elucidation of Furcatin, chemically known as p-allylphenyl 6-O-3-D-
apiofuranosyl-B-D-glucopyranoside, relies on the unambiguous assignment of its *H and 3C
NMR spectra. 2D NMR experiments, specifically HSQC and HMBC, are instrumental in this
process.

HSQC and HMBC Correlations

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the
assignment of protonated carbons. The HMBC experiment, on the other hand, reveals long-
range correlations between protons and carbons (typically over two to three bonds), which is
crucial for connecting different structural fragments of the molecule.
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The key HMBC correlation that confirms the glycosidic linkage between the apiose and glucose
units is the correlation from the anomeric proton of the apiose (H-1") to the C-6' carbon of the
glucose unit. Similarly, the connection of the sugar moiety to the aglycone is confirmed by the
HMBC correlation from the anomeric proton of the glucose (H-1') to the C-4 carbon of the p-
allylphenyl group.

Comparative Analysis: Furcatin vs. Kaempferol-3-O-
rutinoside

To illustrate the power of 2D NMR in complex natural product analysis, the NMR data for
Furcatin is compared with that of Kaempferol-3-O-rutinoside, a flavonoid glycoside. While
structurally different, the principles of using HSQC and HMBC for structural confirmation remain

the same.

Chemical Shift Data

The following tables summarize the *H and *3C NMR chemical shift assignments for Furcatin
and Kaempferol-3-O-rutinoside.

Table 1: *H and 3C NMR Data of Furcatin (in CDCI3)
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6H (ppm)
. Lo Key HSQC Key HMBC
Position oC (ppm) (multiplicity, J . .
) Correlation Correlations
in Hz)
Aglycone
1 155.8 - - H-2, H-6, H-7
2,6 116.8 6.99 (d, 8.5) C-2/H-2,C-6/H-6 C-4,C-7
3,5 129.8 7.10 (d, 8.5) C-3/H-3,C-5/H-5 C-1
4 132.8 - - H-3, H-5, H-7
C-1,C-2,C-6, C-
7 39.4 3.35(d, 6.7) C-7/H-7
8, C-9
5.95 (ddt, 16.8,
8 137.2 C-8/H-8 C-7,C-9
10.0, 6.7)
5.07 (d, 16.8),
9 115.7 C-9/H-9 C-7,C-8
5.04 (d, 10.0)
Glucose
C-4, C-2, C-3,
1 100.9 4.90 (d, 7.3) C-1'/H-1'
C-5'
2 74.0 3.53 (m) C-2'/H-2' c-1, Cc-3
3 76.8 3.53 (m) C-3'/H-3' c-2, Cc-4
4 70.7 3.53 (m) C-4'/H-4' C-3', C-5'
5' 76.5 3.53(m) C-5'/H-5' Cc-4', C-6'
3.95 (dd, 11.5,
6' 69.0 2.0), 3.75 (dd, C-6'/H-6' c-4', C-5, C-1"
11.5, 5.0)
Apiose
Cc-6', C-2", C-3",
1" 110.1 5.00 (d, 2.4) C-1"/H-1" coar
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2" 77.2 4.02 (d, 2.4) C-2"/H-2" c-1", C-3", C-4"
H_lll, H'2", H'4",
3" 79.5 - -
H_5ll
3.89 (d, 9.8),
4" 74.7 C-4"/H-4" c-2", C-3", C-5"
3.65 (d, 9.8)
5" 65.4 3.70 (s) C-5"/H-5" c-2", C-3", C-4"

Table 2: 1H and 3C NMR Data of Kaempferol-3-O-rutinoside (in CD3zOD)
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OH (ppm) (multiplicity, J in

Position oC (ppm)
Hz)
Kaempferol
2 158.5 -
3 135.8 -
4 179.4 -
5 162.9 -
6 99.9 6.21 (d, 2.1)
7 165.9 -
8 94.8 6.40 (d, 2.1)
9 159.3 -
10 105.7 -
1 122.9 -
2', 6' 132.2 8.08 (d, 8.9)
3,5 116.2 6.91 (d, 8.9)
4 161.4 -
Glucose
1" 104.5 5.25 (d, 7.5)
2" 75.8 3.53 (m)
3" 78.1 3.45 (m)
4" 715 3.32 (m)
5" 77.9 3.40 (m)
6" 68.5 3.75 (m), 3.48 (m)
Rhamnose
1 102.3 4.52 (d, 1.5)
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2 72.2 3.65 (m)
3" 72.1 3.52 (m)
4" 73.8 3.30 (m)
5" 70.0 3.40 (m)
6" 17.8 1.12 (d, 6.2)

Experimental Protocols
2D NMR Spectroscopy

General Procedure: All NMR spectra are recorded on a spectrometer operating at a proton
frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent
(e.g., CDCIs, CDs0OD, DMSO-ds). Chemical shifts are reported in parts per million (ppm) and
are referenced to the residual solvent signal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is performed using
a standard pulse sequence. The spectral widths in the *H and 3C dimensions are set to cover
the entire range of proton and carbon chemical shifts. Typically, 2048 data points are acquired
in the F2 dimension and 256 increments in the F1 dimension. The data is processed using a
sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is carried out using a
standard pulse sequence optimized for a long-range coupling constant of 8 Hz. The spectral
widths are similar to those used for the HSQC experiment. Typically, 2048 data points are
acquired in the F2 dimension and 512 increments in the F1 dimension. The data is processed
using a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Key Correlations for Furcatin

The following diagram illustrates the key HMBC and HSQC correlations that are essential for
confirming the structure of Furcatin.
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Caption: Key HMBC and HSQC correlations for Furcatin.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b600411?utm_src=pdf-body-img
https://www.benchchem.com/product/b600411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Conclusion

The comprehensive analysis of 2D NMR data, particularly HSQC and HMBC spectra, is
indispensable for the accurate structural elucidation of complex natural products like Furcatin.
The one-bond correlations observed in the HSQC spectrum allow for the direct assignment of
protonated carbons, while the long-range correlations from the HMBC spectrum provide the
crucial connectivity information between different structural units. The key HMBC correlation
between the anomeric proton of the apiose unit and C-6' of the glucose, and between the
anomeric proton of the glucose unit and C-4 of the aglycone, unequivocally confirms the
glycosidic linkages and the overall structure of Furcatin. The comparative data from
Kaempferol-3-O-rutinoside further demonstrates the universal applicability of these techniques
in natural product chemistry.

 To cite this document: BenchChem. [Confirming the Structure of Furcatin using 2D NMR: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600411#confirming-the-structure-of-furcatin-using-
2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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